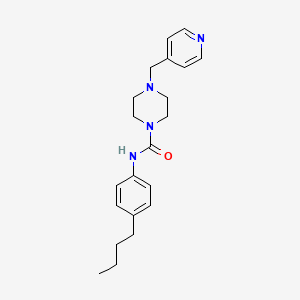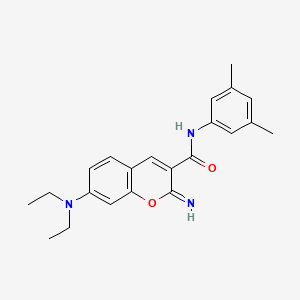![molecular formula C17H19ClN2O3 B4733301 N-(2-chloro-4-methylphenyl)-N'-[2-(2-methoxyphenoxy)ethyl]urea](/img/structure/B4733301.png)
N-(2-chloro-4-methylphenyl)-N'-[2-(2-methoxyphenoxy)ethyl]urea
説明
N-(2-chloro-4-methylphenyl)-N'-[2-(2-methoxyphenoxy)ethyl]urea is a chemical compound with potential therapeutic applications. It belongs to the class of compounds known as ureas, which have been extensively studied for their biological activities. The synthesis of this compound has been achieved through several methods, and its mechanism of action has been elucidated through scientific research.
作用機序
The mechanism of action of N-(2-chloro-4-methylphenyl)-N'-[2-(2-methoxyphenoxy)ethyl]urea involves the inhibition of several key enzymes and pathways involved in cell proliferation and survival. It has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. It also inhibits the activity of several protein kinases, including Akt and ERK, which are involved in cell survival and proliferation. Additionally, it has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects
N-(2-chloro-4-methylphenyl)-N'-[2-(2-methoxyphenoxy)ethyl]urea has been shown to have several biochemical and physiological effects. It has been found to inhibit the growth and proliferation of cancer cells, as well as the growth of several fungal and viral infections. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, it has been found to have anti-inflammatory and antioxidant properties.
実験室実験の利点と制限
N-(2-chloro-4-methylphenyl)-N'-[2-(2-methoxyphenoxy)ethyl]urea has several advantages and limitations for lab experiments. One advantage is its broad spectrum of activity against cancer, fungal, and viral infections. Another advantage is its ability to induce apoptosis, or programmed cell death, in cancer cells. However, one limitation is its potential toxicity, which can limit its use in vivo. Additionally, its mechanism of action is not fully understood, which can make it difficult to optimize its therapeutic potential.
将来の方向性
There are several future directions for the study of N-(2-chloro-4-methylphenyl)-N'-[2-(2-methoxyphenoxy)ethyl]urea. One direction is the optimization of its therapeutic potential through the identification of its molecular targets and the development of more potent analogs. Another direction is the investigation of its potential use in combination with other chemotherapeutic agents to enhance its efficacy. Additionally, its potential use as a therapeutic agent for fungal and viral infections warrants further investigation. Finally, the development of more efficient and cost-effective synthesis methods for N-(2-chloro-4-methylphenyl)-N'-[2-(2-methoxyphenoxy)ethyl]urea is also a promising direction for future research.
Conclusion
In conclusion, N-(2-chloro-4-methylphenyl)-N'-[2-(2-methoxyphenoxy)ethyl]urea is a promising compound with potential therapeutic applications. Its synthesis has been achieved through several methods, and its mechanism of action has been elucidated through scientific research. It has been shown to exhibit anticancer, antifungal, and antiviral activities, and its potential use in combination with other chemotherapeutic agents warrants further investigation. Despite its potential toxicity and limitations, N-(2-chloro-4-methylphenyl)-N'-[2-(2-methoxyphenoxy)ethyl]urea represents a promising avenue for the development of novel therapeutic agents.
科学的研究の応用
N-(2-chloro-4-methylphenyl)-N'-[2-(2-methoxyphenoxy)ethyl]urea has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anticancer, antifungal, and antiviral activities. In particular, it has been found to be effective against a wide range of cancer cell lines, including breast, lung, and colon cancer. It has also been shown to be effective against several fungal and viral infections.
特性
IUPAC Name |
1-(2-chloro-4-methylphenyl)-3-[2-(2-methoxyphenoxy)ethyl]urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN2O3/c1-12-7-8-14(13(18)11-12)20-17(21)19-9-10-23-16-6-4-3-5-15(16)22-2/h3-8,11H,9-10H2,1-2H3,(H2,19,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LICNFIPGYRNSBX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)NCCOC2=CC=CC=C2OC)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3,6-dimethyl-N-(1-methyl-3-phenylpropyl)isoxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B4733228.png)
![N-(4-chloro-2-fluorophenyl)-N'-[1-(2,4-dimethylphenyl)ethyl]urea](/img/structure/B4733234.png)
![2-{[4-ethyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-fluorophenyl)acetamide](/img/structure/B4733237.png)
![N-{[(2-oxo-2-phenylethyl)amino]carbonothioyl}-2-thiophenecarboxamide](/img/structure/B4733252.png)

![ethyl 4-amino-2-({2-[4-(aminocarbonyl)-1-piperidinyl]-2-oxoethyl}thio)-5-pyrimidinecarboxylate](/img/structure/B4733286.png)
![N-{4-[(4-methyl-1-piperidinyl)carbonyl]phenyl}methanesulfonamide](/img/structure/B4733289.png)


![N-{2-[4-(3-chlorophenyl)-1-piperazinyl]-2-oxoethyl}-1-benzofuran-2-carboxamide](/img/structure/B4733294.png)

![ethyl (5,11-dioxo-2,3,11,11a-tetrahydro-1H-pyrrolo[2,1-c][1,4]benzodiazepin-10(5H)-yl)acetate](/img/structure/B4733314.png)
![3,6-dimethyl-4-[(4-methyl-1-piperidinyl)carbonyl]isoxazolo[5,4-b]pyridine](/img/structure/B4733322.png)